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molecular formula C9H10O3 B1296273 2-Methoxy-6-methylbenzoic acid CAS No. 6161-65-5

2-Methoxy-6-methylbenzoic acid

Cat. No. B1296273
M. Wt: 166.17 g/mol
InChI Key: MICCJGFEXKNBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922905

Procedure details

A mixture of ethyl 6-methyl-2-methoxybenzoate (642.0 g, 3.3 mol), water (2.5 l), ethanol (4.0 l) and sodium hydroxide (270 g, 6.6 mol) is heated under reflux with stirring for 20 hours. Subsequently, ethanol is distilled off and the reaction mixture is diluted with water, acidified with concentrated hydrochloric acid. The solid material is collected by vacuum filtration, washed with water and dried yielding off-white crystals, 460.0 g (83.9%).
Quantity
642 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[C:6]([O:13][CH3:14])[CH:5]=[CH:4][CH:3]=1.O.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:13][CH3:14])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
642 g
Type
reactant
Smiles
CC1=CC=CC(=C1C(=O)OCC)OC
Name
Quantity
2.5 L
Type
reactant
Smiles
O
Name
Quantity
270 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
Subsequently, ethanol is distilled off
ADDITION
Type
ADDITION
Details
the reaction mixture is diluted with water
FILTRATION
Type
FILTRATION
Details
The solid material is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding off-white crystals, 460.0 g (83.9%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=CC(=C1C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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